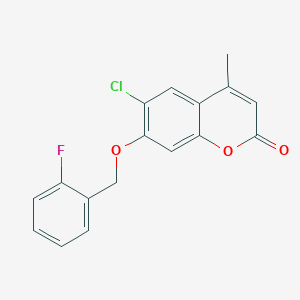
6-chloro-7-((2-fluorobenzyl)oxy)-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-7-((2-fluorobenzyl)oxy)-4-methyl-2H-chromen-2-one is a chemical compound with the linear formula C22H14ClFO3 . It has a molecular weight of 380.806 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. It is known that the compound has a molecular weight of 380.806 .Mechanism of Action
The exact mechanism of action of 6-chloro-7-((2-fluorobenzyl)oxy)-4-methyl-2H-chromen-2-one is not fully understood. However, it has been suggested that the compound exerts its biological effects through the modulation of various signaling pathways and cellular processes. For example, it has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects
This compound has been found to possess various biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in vitro and in vivo. It has also been found to exhibit anti-inflammatory and antioxidant activities, which may contribute to its potential therapeutic effects in various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-chloro-7-((2-fluorobenzyl)oxy)-4-methyl-2H-chromen-2-one in lab experiments is its well-established synthesis method and availability. The compound can be easily synthesized in high yield and purity, which makes it an attractive candidate for various biological assays. However, one of the limitations of using this compound is its potential toxicity and lack of specificity, which may affect the interpretation of experimental results.
Future Directions
There are several future directions for the research on 6-chloro-7-((2-fluorobenzyl)oxy)-4-methyl-2H-chromen-2-one. Firstly, further studies are needed to elucidate the exact mechanism of action of the compound and its potential targets in various diseases. Secondly, more research is needed to investigate the pharmacokinetics and pharmacodynamics of the compound in vivo, which will provide valuable information for its potential clinical applications. Finally, the development of more specific and potent analogs of this compound may lead to the discovery of new therapeutic agents for the treatment of various diseases.
Conclusion
In conclusion, this compound is a chemical compound that possesses various biological activities and has been extensively studied for its potential applications in the field of medicine and pharmacology. The compound can be easily synthesized in high yield and purity and has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Further research is needed to elucidate the exact mechanism of action of the compound and its potential clinical applications.
Synthesis Methods
The synthesis of 6-chloro-7-((2-fluorobenzyl)oxy)-4-methyl-2H-chromen-2-one involves the reaction of 6-chloro-4-methylcoumarin with 2-fluorobenzyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified through column chromatography to obtain the desired compound in high yield and purity.
Scientific Research Applications
6-chloro-7-((2-fluorobenzyl)oxy)-4-methyl-2H-chromen-2-one has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been found to possess various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
Safety and Hazards
Sigma-Aldrich provides this product to researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .
Properties
IUPAC Name |
6-chloro-7-[(2-fluorophenyl)methoxy]-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFO3/c1-10-6-17(20)22-15-8-16(13(18)7-12(10)15)21-9-11-4-2-3-5-14(11)19/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJJEDWOUQQYSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 9-(cyanomethyl)-1,4-dioxaspiro[4.4]nonane-9-carboxylate](/img/structure/B2836615.png)
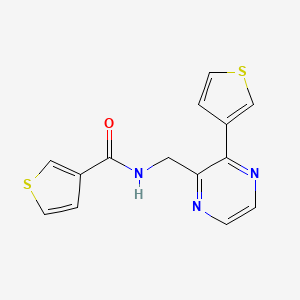
![(2,4-Dimethoxyphenyl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2836617.png)
![methyl 2-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2836618.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-phenylpropanamide](/img/structure/B2836620.png)
![4-Methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole](/img/structure/B2836622.png)
![2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B2836624.png)
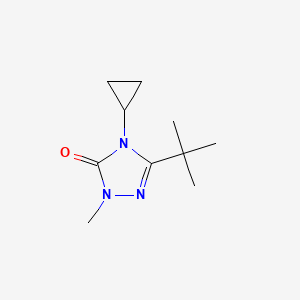
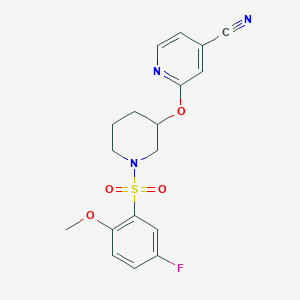
![(E)-N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2836630.png)
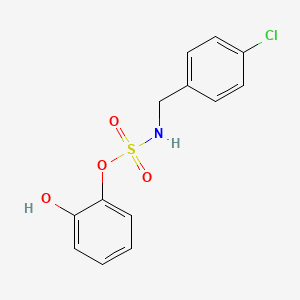
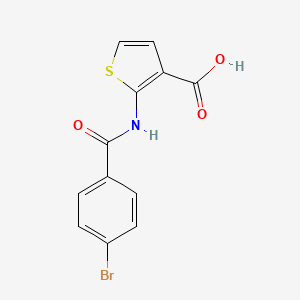

![3-bromo-4-[(4-methylphenyl)methoxy]benzoic Acid](/img/structure/B2836635.png)
